molecular formula C10H12BrN3O B1345053 (5-Bromo-3-pyridinyl)(piperazino)methanone CAS No. 1017782-91-0

(5-Bromo-3-pyridinyl)(piperazino)methanone

Cat. No.: B1345053
CAS No.: 1017782-91-0
M. Wt: 270.13 g/mol
InChI Key: LRCQANGFZMRSDK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-3-pyridinyl)(piperazino)methanone typically involves the reaction of 5-bromo-3-pyridinecarboxylic acid with piperazine under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-3-pyridinyl)(piperazino)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2). The reactions are usually carried out in acidic or basic media.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed

    Substitution Reactions: The major products formed depend on the nucleophile used. For example, substitution with an amine can yield an amine derivative of the compound.

    Oxidation Reactions: The major products formed depend on the oxidizing agent and conditions used. For example, oxidation with potassium permanganate can yield a carboxylic acid derivative.

    Reduction Reactions: The major products formed depend on the reducing agent and conditions used.

Scientific Research Applications

(5-Bromo-3-pyridinyl)(piperazino)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-Bromo-3-pyridinyl)(piperazino)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-3-pyridinyl)(piperazino)methanone
  • (5-Fluoro-3-pyridinyl)(piperazino)methanone
  • (5-Iodo-3-pyridinyl)(piperazino)methanone

Uniqueness

(5-Bromo-3-pyridinyl)(piperazino)methanone is unique due to the presence of the bromine atom in the pyridine ring, which imparts specific chemical and biological properties. The bromine atom can participate in various substitution reactions, making the compound a versatile building block in organic synthesis.

Properties

IUPAC Name

(5-bromopyridin-3-yl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O/c11-9-5-8(6-13-7-9)10(15)14-3-1-12-2-4-14/h5-7,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCQANGFZMRSDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649787
Record name (5-Bromopyridin-3-yl)(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017782-91-0
Record name (5-Bromopyridin-3-yl)(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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